N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Description
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a triazole ring. These structural features contribute to its diverse range of applications and reactivity.
Properties
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-4-2-3-9-20(11)24(22,23)13-7-5-12(6-8-13)18-15(21)14-16-10-17-19-14/h5-8,10-11H,2-4,9H2,1H3,(H,18,21)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLGAWGZEGUDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the triazole ring through a cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like acetonitrile, dimethyl sulfoxide, and methanol. Reaction conditions often involve controlled temperatures, typically ranging from 0°C to 100°C, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This binding can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the enzyme and the specific structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
1H-1,2,3-triazole analogs: These compounds share the triazole ring structure but differ in the substituents attached to the ring.
1,2,4-triazole derivatives: These compounds have similar structural features but may have different functional groups, such as halogens or alkyl chains.
Uniqueness
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of a piperidine ring, a sulfonyl group, and a triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
